molecular formula C21H18N2O5S B2636374 4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-75-8

4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2636374
CAS No.: 921897-75-8
M. Wt: 410.44
InChI Key: BCZQZZGNXYIYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dibenzo[b,f]Oxazepine Derivatives

Dibenzo[b,f]oxazepine derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with early research focused on their tricyclic architecture as a platform for neuropsychiatric drug development. The foundational compound dibenzo[b,f]oxazepine itself gained attention for its dual role as a riot control agent (CR gas) and a precursor to antipsychotics such as loxapine and amoxapine . The introduction of sulfonamide groups into this framework, as seen in 4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzenesulfonamide, reflects a strategic shift toward enhancing target selectivity and metabolic stability in drug design.

Key milestones include:

  • 1960s : Synthesis of first-generation dibenzoxazepines for antipsychotic applications.
  • 1980s : Structural diversification via sulfonamide incorporation to modulate receptor affinity.
  • 2010s : Adoption of microwave-assisted and green chemistry protocols to optimize synthetic yields.

Structural Classification Within Heterocyclic Chemistry

The compound’s core consists of a dibenzo[b,f]oxazepine system fused with a benzenesulfonamide moiety. Key structural features include:

Structural Component Description
Oxazepine Ring Seven-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4.
Benzene Rings Fused at positions b and f, creating a planar tricyclic system.
Sulfonamide Group -SO₂NH- linkage at position 2, enhancing hydrogen-bonding capacity.
Methoxy Substituent -OCH₃ at position 4 of the benzenesulfonamide, influencing electronic properties.

This architecture positions the compound within the tricyclic antidepressants and sulfonamide-based enzyme inhibitors taxonomic categories, bridging heterocyclic and sulfonamide pharmacology.

Isomeric Forms of Dibenzoxazepine Systems

Dibenzoxazepines exhibit isomerism based on ring fusion patterns and substituent positioning:

  • Positional Isomerism :

    • Dibenzo[b,e]oxazepine : Altered fusion pattern reduces TRPA1 receptor activation compared to [b,f] isomers.
    • Dibenzo[b,f]thiazepine : Sulfur-for-oxygen substitution modifies metabolic stability.
  • Stereoisomerism :

    • The 11-oxo group introduces chirality at position 11, though racemization typically occurs under physiological conditions.

Table 1: Comparative Bioactivity of Dibenzoxazepine Isomers

Isomer TRPA1 EC₅₀ (μM) H1R Binding (pKi)
Dibenzo[b,f]oxazepine 0.12 8.44
Dibenzo[b,e]oxazepine 1.45 7.89
Dibenzo[b,f]thiazepine 0.98 7.12

Data adapted from .

Significance in Medicinal Chemistry Research

The compound’s hybrid structure enables dual pharmacological modulation:

  • TRPA1 Receptor Agonism :

    • The dibenzoxazepine core activates TRPA1 channels (EC₅₀ = 0.12 μM), inducing calcium influx and pro-inflammatory signaling.
    • Methoxy and sulfonamide groups fine-tune receptor-ligand interactions via π-π stacking and hydrogen bonding.
  • Histamine H1 Receptor Antagonism :

    • Structural analogs exhibit H1R binding (pKi = 8.44), suggesting potential antihistaminic applications.

Synthetic Advancements :

  • Microwave-Assisted Cyclocondensation : Achieves 89% yield in 8 hours using 2-aminophenols and 2-halobenzaldehydes.
  • Pseudo-Joullié–Ugi Reaction : Enables pyrrole-fused derivatives via Huisgen’s 1,4-dipole intermediates.

Taxonomic Position in Sulfonamide Pharmacology

As a sulfonamide-containing heterocycle, the compound belongs to two overlapping pharmacological classes:

  • Antimicrobial Sulfonamides :

    • Shares the -SO₂NH- motif with sulfamethoxazole but lacks dihydropteroate synthase inhibition.
  • Carbonic Anhydrase Inhibitors :

    • The sulfonamide group may interact with zinc ions in enzyme active sites, though this remains unverified for this compound.

Table 2: Structural Comparison With Classical Sulfonamides

Feature 4-Methoxy-N-Derivative Sulfamethoxazole
Core Structure Dibenzooxazepine Aminobenzene
Sulfonamide Position Position 2 Position 4
Primary Target TRPA1 Receptor Dihydropteroate Synthase

Properties

IUPAC Name

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-13-3-9-20-18(11-13)22-21(24)17-12-14(4-10-19(17)28-20)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQZZGNXYIYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure suggests significant biological activity, particularly as an enzyme inhibitor. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Molecular Characteristics

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : Approximately 394.45 g/mol
  • Structure : The compound features a dibenzo[b,f][1,4]oxazepin moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may act primarily as enzyme inhibitors. The proposed mechanism involves binding to specific enzymes or receptors, thereby influencing various biochemical pathways. Detailed studies on binding affinity and selectivity are necessary to elucidate its biological effects fully.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit significant inhibitory activity against various enzymes involved in critical metabolic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, which is vital for cancer cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that related compounds can effectively bind to the colchicine-binding site on tubulin, leading to the inhibition of microtubule formation. This action results in cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

CompoundBinding AffinityCell Cycle Phase ArrestedCancer Type
SMART-HSub-nanomolarG2/MProstate
SMART-FSub-nanomolarG2/MMelanoma

In Vivo Studies

In vivo efficacy studies using xenograft models have shown promising results. For example, treatments with compounds analogous to this compound resulted in tumor reduction percentages ranging from 4% to 30% without significant neurotoxicity observed during treatment .

Potential Applications

The structural features of this compound suggest potential applications in:

  • Cancer Therapy : As an anti-tubulin agent that can overcome multidrug resistance.
  • Neurological Disorders : Due to its interactions with dopamine receptors and potential neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central ring significantly alters electronic and steric properties:

  • Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity but increases lipophilicity.
  • Biological Implications : Thiazepine derivatives (e.g., compounds in ) exhibit D2 dopamine receptor selectivity, while oxazepine analogs (e.g., BT2 in ) are studied for cell adhesion modulation.
Table 1: Comparison of Oxazepine and Thiazepine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Source
4-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Oxazepine 8-methyl, 11-oxo, 4-methoxybenzenesulfonamide ~408 (estimated) Not reported -
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 10-methyl, 4-methoxyphenyl carboxamide 407.1 D2 dopamine receptor
BT2 (Ethyl carbamate derivative) Oxazepine Ethyl carbamate Not reported Monocyte-endothelial cell adhesion

Functional Group Modifications: Sulfonamide vs. Carboxamide/Acetamide

The sulfonamide group in the target compound contrasts with carboxamide/acetamide moieties in analogs, influencing solubility and target interactions:

  • Carboxamide/Acetamide : Less acidic (pKa ~15–17) but may offer better membrane permeability due to reduced polarity.
Table 2: Functional Group Impact on Physicochemical Properties
Compound Name Functional Group LCMS RT (min) m/z [M+H+] LogP (estimated)
4-Methoxy-N-(8-methyl-11-oxo-oxazepin-2-yl)benzenesulfonamide Sulfonamide Not reported ~408 ~2.5
N-(10-Ethyl-11-oxo-thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () Acetamide 5.33 449.1 ~3.0
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-thiazepine-8-carboxamide 5-oxide () Carboxamide 5.27 421.0 ~2.8

Substituent Effects on Activity and Selectivity

  • Methoxy Groups: The 4-methoxy substitution in the benzenesulfonamide moiety (target compound) may enhance metabolic stability compared to non-substituted analogs ().
  • Alkyl Chains : Ethyl or methyl groups at position 10/8 (e.g., ) influence steric hindrance and receptor binding. For example, 10-ethyl substitution in thiazepines improves D2 receptor affinity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.